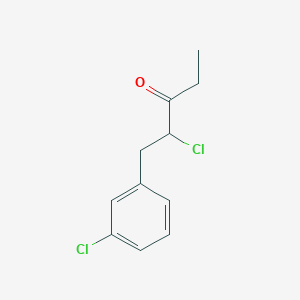![molecular formula C30H42ClN3O5 B8276980 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride CAS No. 239463-70-8](/img/structure/B8276980.png)
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride is a compound developed by Kissei Pharmaceutical Co., Ltd. It is a highly selective alpha-1A receptor antagonist, primarily investigated for its potential use in treating glaucoma by lowering intraocular pressure .
Preparation Methods
The synthetic routes and reaction conditions for 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride involve multiple steps, including the formation of the core structure and subsequent functionalization. The industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying alpha-1A receptor antagonists and their interactions with other molecules.
Biology: It is used in research to understand the biological pathways and molecular targets involved in alpha-1A receptor antagonism.
Mechanism of Action
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride exerts its effects by selectively antagonizing the alpha-1A adrenergic receptors. This action leads to the relaxation of smooth muscles in the eye, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include the alpha-1A adrenergic receptors, and the pathways affected are those related to adrenergic signaling .
Comparison with Similar Compounds
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride can be compared with other alpha-1A receptor antagonists, such as tamsulosin and silodosin. While all these compounds share a similar mechanism of action, this compound is unique in its high selectivity for the alpha-1A receptor, which may result in fewer side effects and improved efficacy in treating glaucoma .
Similar compounds include:
Tamsulosin: Another alpha-1A receptor antagonist used primarily for treating benign prostatic hyperplasia.
Silodosin: An alpha-1A receptor antagonist with applications similar to tamsulosin but with a different side effect profile.
Properties
CAS No. |
239463-70-8 |
|---|---|
Molecular Formula |
C30H42ClN3O5 |
Molecular Weight |
560.1 g/mol |
IUPAC Name |
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C30H41N3O5.ClH/c1-6-36-25-10-7-8-11-26(25)37-17-13-32-21(2)18-22-19-23-12-15-33(27(23)24(20-22)28(31)34)14-9-16-38-29(35)30(3,4)5;/h7-8,10-12,15,19-21,32H,6,9,13-14,16-18H2,1-5H3,(H2,31,34);1H/t21-;/m1./s1 |
InChI Key |
OKXAFOMCBQVAHI-ZMBIFBSDSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B8276899.png)

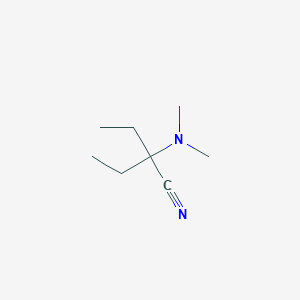
![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)

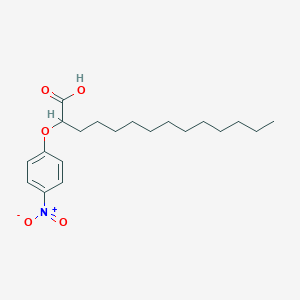
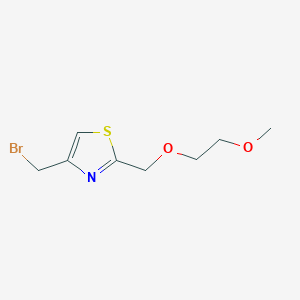
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)
![6-tert-Butyl-8-methyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8276963.png)
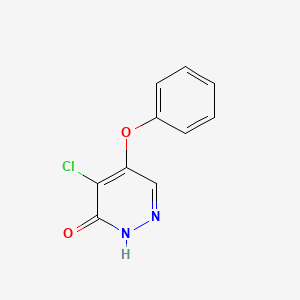
![(Bicyclo[4.1.0]hept-2-en-2-yloxy)-trimethyl-silane](/img/structure/B8276972.png)

![2-Chloro-1-fluoro-4-[(4-fluorobenzyl)sulfonyl]benzene](/img/structure/B8276988.png)
